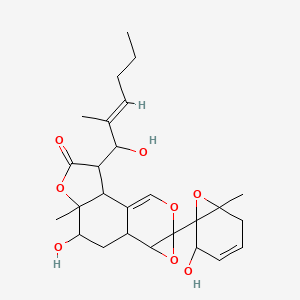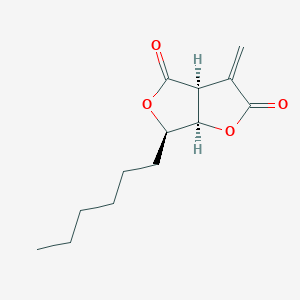
2-(4-chlorophenoxy)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-CPP typically involves the reaction of 4-chlorophenol with 3-phenylpropanoic acid. The process can be summarized as follows:
Esterification: 4-chlorophenol is reacted with 3-phenylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield 3-phenyl-2-(4-chlorophenoxy)propanoic acid.
Industrial Production Methods: Industrial production of 3-phenyl-CPP may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-phenyl-CPP.
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-CPP undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxypropanoic acids.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as hypertension and kidney disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-phenyl-CPP involves its interaction with specific molecular targets. For example, it has been shown to inhibit ClC-K chloride channels in the kidney, leading to diuretic and antihypertensive effects . The compound binds to the channel and blocks the flow of chloride ions, thereby modulating renal function.
Comparison with Similar Compounds
2-(4-chlorophenoxy)propanoic acid: Similar structure but lacks the phenyl group.
3-phenylpropanoic acid: Lacks the chlorophenoxy group.
4-chlorophenol: Lacks the propanoic acid backbone.
Uniqueness: 3-phenyl-CPP is unique due to the presence of both phenyl and chlorophenoxy groups, which confer specific chemical and biological properties. Its ability to inhibit ClC-K chloride channels with high potency distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13ClO3/c16-12-6-8-13(9-7-12)19-14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) |
InChI Key |
CPBLTMSKPQDJPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)Cl |
Synonyms |
2-(4-chlorophenoxy)-3-phenylpropanoic acid 2-ClPhO-PhPrA 3-phenyl-2-(p-chlorophenoxy)propionic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B1254214.png)

![methyl (1S,2R,7S,8S,9R)-8-[2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B1254216.png)





